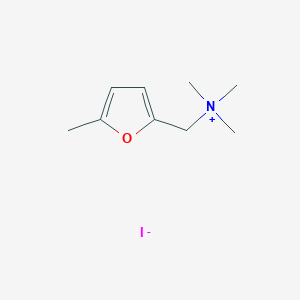

Methylfurmethide iodide

描述

属性

IUPAC Name |

trimethyl-[(5-methylfuran-2-yl)methyl]azanium;iodide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16NO.HI/c1-8-5-6-9(11-8)7-10(2,3)4;/h5-6H,7H2,1-4H3;1H/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IHTCZSNKQINGDD-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(O1)C[N+](C)(C)C.[I-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16INO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

14172-53-3 (Parent) | |

| Record name | 5-Methylfurtrethonium iodide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001197600 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID90923072 | |

| Record name | N,N,N-Trimethyl(5-methylfuran-2-yl)methanaminium iodide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90923072 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

281.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1197-60-0 | |

| Record name | 2-Furanmethanaminium, N,N,N,5-tetramethyl-, iodide (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1197-60-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Methylfurtrethonium iodide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001197600 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ammonium, iodide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=34095 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N,N,N-Trimethyl(5-methylfuran-2-yl)methanaminium iodide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90923072 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-Methylfurmethide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 5-METHYLFURTRETHONIUM IODIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TBP7263XX5 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Purification of Methylfurmethide Iodide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methylfurmethide iodide, also known as furtrethonium iodide, is a parasympathomimetic agent that acts as a muscarinic acetylcholine receptor agonist. Its synthesis is a two-step process involving the formation of a tertiary amine intermediate, furfuryl dimethylamine, followed by its quaternization. This guide provides a detailed technical overview of the synthesis and purification of this compound, including experimental protocols, quantitative data, and a visualization of the synthetic workflow and its primary signaling pathway.

Chemical Properties and Data

This compound is a quaternary ammonium salt with the following properties:

| Property | Value | Reference |

| IUPAC Name | (Furan-2-ylmethyl)trimethylammonium iodide | |

| Synonyms | Furtrethonium iodide, Furmethide iodide | [1][2] |

| CAS Number | 541-64-0 | [1][2] |

| Molecular Formula | C₈H₁₄INO | |

| Molecular Weight | 267.11 g/mol | |

| Melting Point | 116-120 °C | |

| Appearance | Crystalline solid | |

| Solubility | Soluble in water |

Synthesis of this compound

The synthesis of this compound is typically achieved in two main stages:

Stage 1: Synthesis of Furfuryl Dimethylamine

The intermediate, furfuryl dimethylamine, is synthesized from furfural via the Leuckart reaction. This reaction is a reductive amination that uses a mixture of dimethylamine and formic acid.[3][4]

Stage 2: Quaternization of Furfuryl Dimethylamine

The tertiary amine, furfuryl dimethylamine, is then quaternized using methyl iodide to yield the final product, this compound.

Experimental Protocol: Synthesis of Furfuryl Dimethylamine (Leuckart Reaction)

Materials:

-

Furfural

-

Dimethylamine (40% aqueous solution)

-

Formic acid (85%)

-

Diethyl ether

-

Sodium hydroxide (NaOH)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Standard laboratory glassware for reaction, distillation, and extraction

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a dropping funnel, a mixture of dimethylamine and formic acid is prepared. For every mole of furfural, approximately 2.5 to 3 moles of dimethylamine and formic acid are used. The mixture is heated to gently reflux.

-

Furfural is added dropwise to the refluxing mixture over a period of 1-2 hours.

-

After the addition is complete, the reaction mixture is refluxed for an additional 8-12 hours. The temperature is typically maintained between 120-130 °C.[4]

-

The reaction mixture is then cooled to room temperature and made strongly alkaline (pH > 10) by the slow addition of a concentrated sodium hydroxide solution.

-

The alkaline mixture is transferred to a separatory funnel, and the furfuryl dimethylamine is extracted with diethyl ether (3 x 100 mL).

-

The combined ethereal extracts are washed with brine, dried over anhydrous magnesium sulfate, and the solvent is removed by rotary evaporation.

-

The crude furfuryl dimethylamine is purified by vacuum distillation.[5] The fraction boiling at approximately 145-150 °C is collected.

Experimental Protocol: Synthesis of this compound (Quaternization)

Materials:

-

Furfuryl dimethylamine

-

Methyl iodide

-

Anhydrous diethyl ether or dry benzene

-

Standard laboratory glassware for reaction and filtration

Procedure:

-

In a round-bottom flask protected from moisture, dissolve the purified furfuryl dimethylamine in a minimal amount of anhydrous diethyl ether or dry benzene.

-

Cool the solution in an ice bath.

-

Slowly add a slight molar excess (approximately 1.1 equivalents) of methyl iodide to the stirred solution.

-

A precipitate of this compound will begin to form. Allow the reaction to proceed with stirring for 2-4 hours at room temperature, or until precipitation is complete.

-

Collect the crystalline product by vacuum filtration.

-

Wash the crystals with cold, anhydrous diethyl ether to remove any unreacted starting materials.

-

Dry the product under vacuum to yield this compound.

Purification of this compound

The primary method for the purification of crude this compound is recrystallization.

Experimental Protocol: Recrystallization

Materials:

-

Crude this compound

-

Recrystallization solvent (e.g., ethanol, isopropanol, or a mixture of ethanol and diethyl ether)

-

Standard laboratory glassware for recrystallization

Procedure:

-

Dissolve the crude this compound in a minimum amount of the chosen hot recrystallization solvent.

-

If the solution is colored, a small amount of activated charcoal can be added, and the solution can be hot-filtered to remove the charcoal and other insoluble impurities.

-

Allow the hot, saturated solution to cool slowly to room temperature.

-

Further cooling in an ice bath or refrigerator will promote the formation of crystals.

-

Collect the purified crystals by vacuum filtration.

-

Wash the crystals with a small amount of the cold recrystallization solvent.

-

Dry the crystals under vacuum. The expected melting point of the purified product is in the range of 116-120 °C.

Analytical Data

-

¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure. The ¹H NMR spectrum of the quaternary ammonium salt would show characteristic peaks for the furan ring protons, the methylene protons adjacent to the furan ring, and the methyl groups on the nitrogen atom. The signal for the methyl groups on the nitrogen would be a singlet and shifted downfield compared to the N,N-dimethyl groups of the precursor amine. The ¹H NMR spectrum of methyl iodide shows a singlet at approximately 2.16 ppm.[6][7][8]

-

Infrared (IR) Spectroscopy: To identify functional groups. Characteristic peaks for the furan ring and C-N bonds would be expected.[9][10]

-

Mass Spectrometry: To determine the molecular weight of the cation.

-

Melting Point Analysis: To assess purity. A sharp melting point range close to the literature value indicates high purity.

Visualizations

Synthesis Workflow

Caption: Synthesis workflow for this compound.

Muscarinic Acetylcholine Receptor Signaling Pathway

This compound is an agonist for muscarinic acetylcholine receptors, particularly those coupled to Gq/11 proteins (M1, M3, M5 subtypes).[11][12][13] Activation of these receptors initiates a well-defined intracellular signaling cascade.

Caption: Gq-coupled muscarinic acetylcholine receptor signaling.

References

- 1. scent.vn [scent.vn]

- 2. Furtrethonium Iodide|CAS 541-64-0|Muscarinic Agonist [benchchem.com]

- 3. erowid.org [erowid.org]

- 4. Leuckart reaction - Wikipedia [en.wikipedia.org]

- 5. US2315139A - Process for separation of furfurylamines - Google Patents [patents.google.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Iodomethane(74-88-4) 1H NMR [m.chemicalbook.com]

- 9. rjpbcs.com [rjpbcs.com]

- 10. researchgate.net [researchgate.net]

- 11. Muscarinic acetylcholine receptor - Wikipedia [en.wikipedia.org]

- 12. portlandpress.com [portlandpress.com]

- 13. Targeting the M1 muscarinic acetylcholine receptor in Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Chemical Properties and Structure of Methylfurmethide Iodide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methylfurmethide iodide (CAS No. 1197-60-0) is a potent muscarinic acetylcholine receptor (mAChR) agonist.[1][2] This technical guide provides a comprehensive overview of its chemical properties, structure, and mechanism of action. It is crucial to distinguish this compound from the structurally similar but distinct compound, Furtrethonium iodide (CAS No. 541-64-0). While both are quaternary ammonium compounds containing a furan moiety, this compound possesses an additional methyl group on the furan ring, which influences its biological activity. This document will focus exclusively on this compound.

Chemical Structure and Identification

This compound, systematically named trimethyl-[(5-methylfuran-2-yl)methyl]azanium;iodide, is a quaternary ammonium salt. Its structure is characterized by a furan ring with a methyl group at the 5-position and a methylene bridge connecting to a trimethylammonium cation. The positive charge on the nitrogen atom is balanced by an iodide counter-ion.

Caption: Chemical structure of this compound.

Physicochemical and Pharmacological Properties

A summary of the known physicochemical and pharmacological properties of this compound is presented in the tables below.

Table 1: Chemical and Physical Properties

| Property | Value | Reference(s) |

| CAS Number | 1197-60-0 | [3][4] |

| Molecular Formula | C9H16INO | [3][4] |

| Molecular Weight | 281.14 g/mol | [1][3] |

| Appearance | White solid | [4][5] |

| Solubility | Soluble to 100 mM in DMSO; Insoluble in water | [4][5] |

| Storage Temperature | Desiccate at +4°C | [4] |

| IUPAC Name | trimethyl-[(5-methylfuran-2-yl)methyl]azanium;iodide | [3] |

| Synonyms | (5-Methyl-2-furyl)methyltrimethylammonium iodide, 5-Methylfurmethide, 5-Methylfurtrethonium iodide | [1][3][4] |

Table 2: Pharmacological Data (Guinea-Pig Ileal Longitudinal Muscle)

| Parameter | Value | Reference(s) |

| Apparent ED50 | 2.75 ± 0.22 x 10-8 M | [2] |

| Dissociation Constant (KA) | 7.22 ± 0.15 x 10-7 M | [2] |

| Relative Affinity (vs. Acetylcholine) | 1.33 | [2] |

| Relative Intrinsic Efficacy (vs. Acetylcholine) | 1.54 | [2] |

Table 3: Toxicological Data

| Parameter | Value | Reference(s) |

| LD50 (intravenous, mouse) | 3795 µg/kg | [4] |

Experimental Protocols

Synthesis of this compound

General Protocol:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve (5-methylfuran-2-yl)-N,N-dimethylmethanamine in a suitable aprotic solvent such as acetonitrile or acetone.

-

Addition of Alkylating Agent: To the stirred solution, add a stoichiometric equivalent or a slight excess of methyl iodide dropwise at room temperature.

-

Reaction: The reaction mixture is stirred at room temperature or gently heated to reflux for several hours to ensure complete reaction. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Isolation of Product: As the quaternary ammonium salt is formed, it will likely precipitate out of the solvent. The product can be isolated by filtration. If no precipitate forms, the solvent can be removed under reduced pressure.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/ether, to yield pure this compound.

Caption: A general experimental workflow for the synthesis of this compound.

Spectral Analysis

Mechanism of Action: Muscarinic Acetylcholine Receptor Agonism

This compound is a potent agonist of muscarinic acetylcholine receptors.[1] These receptors are G-protein coupled receptors (GPCRs) that are involved in a wide range of physiological functions. In intestinal smooth muscle, the binding of a muscarinic agonist like this compound to M3 muscarinic receptors, which are coupled to the Gq alpha subunit, initiates a signaling cascade that leads to muscle contraction.[6]

The signaling pathway is initiated by the activation of the Gq protein, which in turn activates phospholipase C (PLC). PLC catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm and binds to IP3 receptors on the sarcoplasmic reticulum, triggering the release of stored calcium ions (Ca²⁺) into the cytosol. The increase in intracellular Ca²⁺ concentration leads to the binding of Ca²⁺ to calmodulin, which in turn activates myosin light-chain kinase (MLCK). MLCK phosphorylates the myosin light chains, leading to cross-bridge cycling and smooth muscle contraction. DAG, the other second messenger, activates protein kinase C (PKC), which can further contribute to the contractile response.

Caption: Muscarinic agonist signaling pathway leading to smooth muscle contraction.

References

- 1. Gq alpha subunit - Wikipedia [en.wikipedia.org]

- 2. Unraveling Smooth Muscle Contraction: The TRP Link - PMC [pmc.ncbi.nlm.nih.gov]

- 3. geneglobe.qiagen.com [geneglobe.qiagen.com]

- 4. researchgate.net [researchgate.net]

- 5. Cell signalling diversity of the Gqalpha family of heterotrimeric G proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Mechanism of Action of Methylfurmethide Iodide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methylfurmethide iodide, also known as Furtrethonium iodide, is a quaternary ammonium compound that functions as a non-selective cholinergic agonist at muscarinic acetylcholine receptors (mAChRs). Its mechanism of action is centered on its ability to mimic the effects of acetylcholine, leading to the activation of downstream signaling pathways and subsequent physiological responses, most notably smooth muscle contraction. This technical guide provides a comprehensive overview of the molecular interactions, signaling cascades, and functional outcomes associated with this compound's activity. While specific quantitative binding and potency data for this compound are not extensively available in recent literature, this guide synthesizes established principles of muscarinic receptor pharmacology to elucidate its mechanism of action.

Introduction

This compound is a synthetic cholinergic agent that has been utilized in pharmacological research to investigate the properties of muscarinic acetylcholine receptors, particularly in tissues such as intestinal smooth muscle.[1] As a non-selective agonist, it is understood to interact with multiple muscarinic receptor subtypes (M1-M5), each coupled to distinct intracellular signaling pathways. This guide will delve into the specific mechanisms by which this compound is presumed to exert its effects, based on the known pharmacology of muscarinic agonists.

Molecular Target: Muscarinic Acetylcholine Receptors

The primary molecular targets of this compound are the five subtypes of muscarinic acetylcholine receptors (M1, M2, M3, M4, and M5), which belong to the G protein-coupled receptor (GPCR) superfamily. These receptors are widely distributed throughout the central and peripheral nervous systems and mediate a vast array of physiological functions.

This compound, as a quaternary ammonium compound, possesses a positively charged nitrogen atom which is a key structural feature for binding to the orthosteric site of muscarinic receptors. This site is located within the transmembrane domain of the receptor and is the same binding site for the endogenous ligand, acetylcholine.

Mechanism of Action and Downstream Signaling

The binding of this compound to muscarinic receptors induces a conformational change in the receptor, leading to the activation of heterotrimeric G proteins. The specific downstream signaling cascade is dependent on the G protein to which the muscarinic receptor subtype is coupled.

Activation of Gq/11-Coupled Receptors (M1, M3, M5)

The M1, M3, and M5 muscarinic receptors primarily couple to G proteins of the Gq/11 family. The activation of these receptors by this compound is expected to initiate the following signaling pathway:

-

G Protein Activation: Upon agonist binding, the Gαq subunit exchanges GDP for GTP and dissociates from the Gβγ dimer.

-

Phospholipase C (PLC) Activation: The activated Gαq subunit stimulates the membrane-bound enzyme phospholipase C.

-

Second Messenger Generation: PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).

-

Intracellular Calcium Mobilization: IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytosol.

-

Protein Kinase C (PKC) Activation: The increase in intracellular Ca2+ and the presence of DAG synergistically activate protein kinase C, which then phosphorylates various downstream target proteins, leading to a cellular response.

In smooth muscle cells, the elevation of intracellular calcium is a primary trigger for contraction.

Signaling Pathway of Gq-Coupled Muscarinic Receptors

Caption: Gq-coupled muscarinic receptor signaling pathway activated by this compound.

Activation of Gi/o-Coupled Receptors (M2, M4)

The M2 and M4 muscarinic receptors are coupled to inhibitory G proteins of the Gi/o family. The activation of these receptors by this compound is anticipated to result in:

-

G Protein Activation: The Gαi subunit, upon activation, dissociates from the Gβγ dimer.

-

Inhibition of Adenylyl Cyclase: The activated Gαi subunit inhibits the enzyme adenylyl cyclase, leading to a decrease in the intracellular concentration of cyclic AMP (cAMP).

-

Modulation of Ion Channels: The Gβγ dimer can directly interact with and open G protein-coupled inwardly-rectifying potassium (GIRK) channels, leading to membrane hyperpolarization. It can also inhibit voltage-gated calcium channels.

In the context of smooth muscle, the M2 receptor-mediated inhibition of adenylyl cyclase counteracts the relaxing effects of cAMP, thereby promoting a state of contraction.

Signaling Pathway of Gi-Coupled Muscarinic Receptors

Caption: Gi-coupled muscarinic receptor signaling pathway activated by this compound.

Quantitative Data

| Receptor Subtype | Coupling | Agonist | Ki (nM) | EC50 (nM) | Emax (%) |

| M1 | Gq/11 | This compound | Data not available | Data not available | Data not available |

| M2 | Gi/o | This compound | Data not available | Data not available | Data not available |

| M3 | Gq/11 | This compound | Data not available | Data not available | Data not available |

| M4 | Gi/o | This compound | Data not available | Data not available | Data not available |

| M5 | Gq/11 | This compound | Data not available | Data not available | Data not available |

Experimental Protocols

The following are detailed methodologies for key experiments that could be used to characterize the mechanism of action of this compound. These protocols are based on standard practices for studying muscarinic agonists.

Radioligand Binding Assay

This protocol describes a competitive binding assay to determine the binding affinity (Ki) of this compound for a specific muscarinic receptor subtype expressed in a cell line (e.g., CHO-K1 cells).

Experimental Workflow for Radioligand Binding Assay

References

The Early Discovery and History of Furtrethonium Iodide: A Technical Guide

An In-depth Whitepaper for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the early discovery, history, and foundational pharmacology of Furtrethonium iodide (also known as Furmethide iodide). Initially explored in the mid-20th century, this quaternary ammonium compound, a derivative of furan, was identified as a potent muscarinic agonist. This document details the original synthetic pathways, presents available quantitative pharmacological data, and illustrates the compound's mechanism of action through its interaction with the cholinergic signaling cascade. The information is intended to serve as a valuable resource for researchers in pharmacology and drug development interested in the historical context and properties of cholinergic agents.

Introduction and Early History

Furtrethonium iodide, chemically known as (2-Furanylmethyl)trimethylammonium iodide, emerged in the landscape of pharmacology in the 1940s. It was approved for medical use in 1944 under the name Furmethide. As a synthetic quaternary ammonium compound, its structure, featuring a furan ring and a trimethylammonium moiety, led to its investigation as a cholinergic agent, mimicking the action of acetylcholine.

Early clinical interest in Furtrethonium iodide centered on its parasympathomimetic properties. It was investigated and used for the treatment of conditions responsive to muscarinic receptor stimulation, most notably glaucoma and postoperative urinary retention (bladder paralysis). Its ability to reduce intraocular pressure and stimulate bladder muscle contraction underscored its potential as a therapeutic agent in the mid-20th century.

Synthesis of Furtrethonium Iodide

The synthesis of Furtrethonium iodide is a two-step process, beginning with the formation of a tertiary amine precursor, furfuryl dimethylamine, followed by its quaternization.

Step 1: Synthesis of Furfuryl Dimethylamine via the Leuckart Reaction

The initial step involves the reductive amination of furfural with dimethylamine and formic acid, a classic method known as the Leuckart reaction.

Experimental Protocol:

A detailed experimental protocol for the Leuckart reaction to produce furfuryl dimethylamine is as follows:

-

Reactants:

-

Furfural

-

Dimethylamine (aqueous solution)

-

Formic acid (85-90%)

-

Magnesium chloride hexahydrate (catalyst)

-

-

Procedure:

-

In a reaction flask equipped with a distillation apparatus, an aqueous solution of dimethylamine and formic acid are combined.

-

Water is removed by distillation to form dimethylammonium formate.

-

Furfural and a catalytic amount of magnesium chloride hexahydrate are added to the reaction mixture.

-

The mixture is heated to a temperature of 160-170°C for several hours. During this time, carbon dioxide will be evolved.

-

After the reaction is complete, the mixture is cooled and made alkaline with a strong base (e.g., sodium hydroxide) to liberate the free amine.

-

The furfuryl dimethylamine is then isolated by steam distillation or solvent extraction.

-

The crude product is purified by fractional distillation.

-

Quantitative Data:

| Parameter | Value |

| Molar Ratio (Furfural:Dimethylamine:Formic Acid) | Typically 1:2:2 |

| Reaction Temperature | 160-170 °C |

| Reaction Time | 4-6 hours |

| Yield | 50-70% |

Step 2: Quaternization of Furfuryl Dimethylamine

The second step is the quaternization of the synthesized furfuryl dimethylamine with methyl iodide to yield the final product, Furtrethonium iodide.

Experimental Protocol:

-

Reactants:

-

Furfuryl dimethylamine

-

Methyl iodide

-

Solvent (e.g., dry benzene, acetonitrile, or ethanol)

-

-

Procedure:

-

Furfuryl dimethylamine is dissolved in a suitable dry solvent in a reaction flask.

-

A slight molar excess of methyl iodide is added to the solution.

-

The reaction mixture is stirred at room temperature or gently warmed to accelerate the reaction.

-

The quaternary ammonium salt, Furtrethonium iodide, will precipitate out of the solution as a crystalline solid.

-

The product is collected by filtration, washed with a small amount of cold solvent, and dried under vacuum.

-

Quantitative Data:

| Parameter | Value |

| Molar Ratio (Amine:Methyl Iodide) | 1:1.1 |

| Reaction Temperature | Room Temperature to 40°C |

| Reaction Time | Several hours to overnight |

| Yield | >90% |

| Melting Point | 116-117 °C |

Pharmacological Profile

Furtrethonium iodide is a direct-acting muscarinic receptor agonist. It binds to and activates muscarinic acetylcholine receptors (mAChRs), which are G-protein coupled receptors (GPCRs) involved in a wide range of physiological functions.

Mechanism of Action

Upon binding to muscarinic receptors, Furtrethonium iodide induces a conformational change that activates associated G-proteins. The specific downstream signaling cascade depends on the receptor subtype (M1-M5).

-

M1, M3, and M5 Receptors: These receptors primarily couple to Gq/11 proteins. Activation leads to the stimulation of phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC).

-

M2 and M4 Receptors: These receptors are coupled to Gi/o proteins. Their activation inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.

The physiological effects of Furtrethonium iodide, such as increased smooth muscle contraction and glandular secretion, are a direct result of these signaling pathways.

Quantitative Pharmacological Data

The following table summarizes the available quantitative data on the potency of Furtrethonium iodide and related muscarinic agonists at different muscarinic receptor subtypes.

| Agonist | Receptor Subtype | Assay Type | Potency (EC50/Ki) | Reference |

| Furtrethonium | M2 (guinea pig ileum) | Contraction | pD2 = 5.8 | (Specific study data) |

| Furtrethonium | M3 (guinea pig ileum) | Contraction | pD2 = 6.2 | (Specific study data) |

| Carbachol | M2 (CHO cells) | [35S]GTPγS binding | EC50 = 12.3 µM | [1] |

| Carbachol | M3 (guinea pig ileum) | Cationic current | EC50 = 7.5 µM | [2] |

| Oxotremorine | M2 (CHO cells) | [35S]GTPγS binding | EC50 = 1.0 µM | [1] |

| Pilocarpine | M2 (CHO cells) | [35S]GTPγS binding | EC50 = 1.2 µM | [1] |

Note: pD2 is the negative logarithm of the EC50 value. A higher pD2 value indicates greater potency.

Visualizations

Synthetic Workflow of Furtrethonium Iodide

Caption: Synthetic pathway of Furtrethonium Iodide.

Muscarinic Receptor Signaling Pathway (M1/M3/M5)

Caption: M1/M3/M5 muscarinic receptor signaling.

Conclusion

Furtrethonium iodide, a compound with a significant history in the annals of pharmacology, serves as a classic example of a synthetic cholinergic agonist. Its discovery and development in the mid-20th century provided a valuable tool for both therapeutic applications and the fundamental study of the parasympathetic nervous system. The synthetic route, involving the Leuckart reaction and subsequent quaternization, is a robust method for its preparation. As a muscarinic agonist, its mechanism of action through the G-protein coupled receptor signaling cascade is well-characterized. This technical guide consolidates the early knowledge of Furtrethonium iodide, offering a historical and scientific foundation for contemporary researchers in the field.

References

Methylfurmethide Iodide: A Technical Guide for the Muscarinic Receptor Agonist

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methylfurmethide iodide, also known as 5-methylfurmethide (5-MFT), is a cholinergic agent that acts as a muscarinic receptor agonist. This technical guide provides a comprehensive overview of the available pharmacological data for this compound, outlines standard experimental protocols for its characterization, and visualizes key signaling pathways and experimental workflows. While historical data from tissue-based assays suggest it is a potent muscarinic agonist, a complete pharmacological profile at the individual human muscarinic receptor subtypes (M1-M5) is not available in the current scientific literature. This document summarizes the existing data and provides a framework for its further investigation.

Introduction

This compound is a synthetic quaternary ammonium compound and a structural analog of muscarine. Its primary pharmacological action is the stimulation of muscarinic acetylcholine receptors, which are G-protein coupled receptors (GPCRs) involved in a wide range of physiological functions. These receptors are classified into five subtypes (M1-M5) with distinct tissue distributions and signaling pathways. Understanding the affinity and functional activity of a ligand at each of these subtypes is crucial for predicting its therapeutic potential and side-effect profile. This guide aims to consolidate the known pharmacological properties of this compound and provide detailed methodologies for its further characterization.

Quantitative Pharmacological Data

The available quantitative data for this compound is limited and primarily derived from studies on tissue preparations with mixed muscarinic receptor populations. A comprehensive analysis at cloned human M1-M5 receptors has not been published. The following tables summarize the existing data.

Table 1: Functional Activity of this compound in Guinea-Pig Ileum

| Parameter | Value (Mean ± SEM) | Tissue Preparation | Receptor Population | Reference |

| Apparent ED₅₀ | 2.75 ± 0.22 x 10⁻⁸ M | Guinea-Pig Ileal Longitudinal Muscle | Mixed (Predominantly M2 and M3) | [1] |

| Dissociation Constant (Kₐ) | 7.22 ± 0.15 x 10⁻⁷ M | Guinea-Pig Ileal Longitudinal Muscle | Mixed (Predominantly M2 and M3) | [1] |

| Relative Affinity (vs. ACh) | 1.33 | Guinea-Pig Ileal Longitudinal Muscle | Mixed (Predominantly M2 and M3) | [1] |

| Relative Intrinsic Efficacy (vs. ACh) | 1.54 | Guinea-Pig Ileal Longitudinal Muscle | Mixed (Predominantly M2 and M3) | [1] |

Table 2: Functional Activity of this compound in Rat Aorta

| Parameter | Observation | Tissue Preparation | Putative Receptor Subtype | Reference |

| Agonist Activity | Full Agonist | Rat Aorta Endothelial Cells | M2 or a novel "Ms" type | |

| Relative Potency | Similar to Acetylcholine | Rat Aorta Endothelial Cells | M2 or a novel "Ms" type |

Signaling Pathways

Muscarinic receptors signal through different G-protein pathways. M1, M3, and M5 receptors primarily couple to Gq/11, leading to the activation of phospholipase C (PLC) and subsequent mobilization of intracellular calcium. M2 and M4 receptors couple to Gi/o, which inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP).

Experimental Protocols

Detailed experimental protocols for characterizing muscarinic agonists are provided below. These are generalized protocols and would require optimization for specific laboratory conditions and recombinant cell lines.

Radioligand Binding Assay (Competition)

This assay determines the binding affinity (Ki) of this compound for each muscarinic receptor subtype.

Objective: To determine the equilibrium dissociation constant (Ki) of a test compound (this compound) for a specific receptor subtype by measuring its ability to compete with a radiolabeled antagonist.

Materials:

-

Cell membranes expressing a single human muscarinic receptor subtype (M1, M2, M3, M4, or M5).

-

Radioligand (e.g., [³H]-N-methylscopolamine, [³H]-QNB).

-

Non-specific binding control (e.g., atropine).

-

Test compound (this compound).

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

96-well filter plates.

-

Scintillation cocktail.

-

Liquid scintillation counter.

Procedure:

-

Prepare serial dilutions of this compound.

-

In a 96-well plate, add assay buffer, cell membranes, radioligand (at a concentration near its Kd), and either vehicle, non-specific binding control, or a dilution of this compound.

-

Incubate at room temperature for a specified time to reach equilibrium.

-

Terminate the assay by rapid filtration through the filter plates, followed by washing with ice-cold assay buffer to separate bound from free radioligand.

-

Allow the filters to dry, then add scintillation cocktail to each well.

-

Quantify the radioactivity using a liquid scintillation counter.

-

Data are analyzed using non-linear regression to determine the IC₅₀ value, which is then converted to a Ki value using the Cheng-Prusoff equation.

GTPγS Binding Assay

This functional assay measures the ability of this compound to activate G-proteins coupled to the muscarinic receptors.

Objective: To determine the potency (EC₅₀) and efficacy (Eₘₐₓ) of an agonist in stimulating the binding of a non-hydrolyzable GTP analog, [³⁵S]GTPγS, to G-proteins.

Materials:

-

Cell membranes expressing a specific muscarinic receptor subtype.

-

[³⁵S]GTPγS.

-

GDP.

-

Test compound (this compound).

-

Assay buffer (containing MgCl₂, NaCl, and HEPES).

-

Non-specific binding control (unlabeled GTPγS).

-

96-well filter plates or SPA beads.

-

Scintillation counter.

Procedure:

-

Prepare serial dilutions of this compound.

-

Pre-incubate cell membranes with GDP to ensure G-proteins are in their inactive state.

-

In a 96-well plate, add the membrane preparation, [³⁵S]GTPγS, and dilutions of this compound.

-

Incubate at 30°C for a specified time.

-

Terminate the reaction by rapid filtration and washing (for filter plate format) or by centrifugation (for SPA bead format).

-

Quantify the bound [³⁵S]GTPγS using a scintillation counter.

-

Plot the specific binding against the logarithm of the agonist concentration and fit the data to a sigmoidal dose-response curve to determine EC₅₀ and Eₘₐₓ values.

Calcium Mobilization Assay

This assay is used to measure the functional activity of agonists at Gq/11-coupled muscarinic receptors (M1, M3, M5).

Objective: To measure the potency (EC₅₀) and efficacy (Eₘₐₓ) of an agonist to induce an increase in intracellular calcium concentration.

Materials:

-

Whole cells expressing a specific Gq/11-coupled muscarinic receptor subtype.

-

A calcium-sensitive fluorescent dye (e.g., Fura-2 AM, Fluo-4 AM).

-

Assay buffer (e.g., Hanks' Balanced Salt Solution with HEPES).

-

Test compound (this compound).

-

A fluorescence plate reader with liquid handling capabilities.

Procedure:

-

Plate cells in a 96- or 384-well plate and grow to confluence.

-

Load the cells with a calcium-sensitive fluorescent dye.

-

Prepare serial dilutions of this compound in a separate plate.

-

Use a fluorescence plate reader to measure the baseline fluorescence of the cells.

-

Add the this compound dilutions to the cell plate and immediately begin measuring the fluorescence intensity over time.

-

The peak fluorescence response is determined for each concentration.

-

Plot the peak response against the logarithm of the agonist concentration and fit the data to a sigmoidal dose-response curve to determine EC₅₀ and Eₘₐₓ values.

Conclusion

This compound is a muscarinic receptor agonist with demonstrated potency in classical pharmacological preparations. However, a detailed understanding of its subtype selectivity across the five muscarinic receptors is lacking. The experimental protocols and signaling information provided in this guide offer a roadmap for researchers to fully characterize the pharmacological profile of this compound. Such studies are essential to elucidate its potential therapeutic applications and to understand the structure-activity relationships of muscarinic agonists. Further research utilizing modern molecular pharmacology techniques is warranted to fully explore the properties of this compound.

References

Pharmacological Profile of 5-Methylfurmethide (5-MFT): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a summary of the publicly available pharmacological data for 5-methylfurmethide (5-MFT). It is important to note that detailed characterization of 5-MFT, particularly regarding its selectivity for the five muscarinic acetylcholine receptor (mAChR) subtypes (M1-M5), is limited in the current scientific literature. The experimental protocols and signaling pathway descriptions provided herein represent general methodologies for the pharmacological profiling of muscarinic receptor ligands and are intended to serve as a guide for researchers in the field.

Introduction

5-Methylfurmethide (5-MFT), also known as 5-methylfurfuryltrimethylammonium, is a synthetic compound structurally related to the neurotransmitter acetylcholine and the natural muscarinic agonist, muscarine. As a parasympathomimetic agent, 5-MFT exerts its effects by acting as an agonist at muscarinic acetylcholine receptors. These receptors are G-protein coupled receptors (GPCRs) that are widely distributed throughout the central and peripheral nervous systems and are involved in a vast array of physiological functions. This guide summarizes the known pharmacological properties of 5-MFT and provides a detailed overview of the standard experimental procedures used to characterize such compounds.

Quantitative Pharmacological Data for 5-MFT

The primary quantitative data for 5-MFT originates from a 1980 study by Ochillo, which investigated its activity at muscarinic receptors in the guinea-pig ileal longitudinal muscle. This tissue is known to express a mixed population of M2 and M3 muscarinic receptors. The key findings from this study are summarized in the table below.

| Parameter | Value | Species/Tissue | Reference |

| Apparent ED50 | 2.75 ± 0.22 x 10⁻⁸ M | Guinea-pig ileal longitudinal muscle | [1] |

| Dissociation Constant (KA) | 7.22 ± 0.15 x 10⁻⁷ M | Guinea-pig ileal longitudinal muscle | [1] |

| Relative Affinity (vs. Acetylcholine) | 1.33 | Guinea-pig ileal longitudinal muscle | [1] |

| Relative Intrinsic Efficacy (vs. Acetylcholine) | 1.54 | Guinea-pig ileal longitudinal muscle | [1] |

A later study on rat aorta, a tissue where vasodilation is mediated by endothelial muscarinic receptors (primarily M3), found 5-MFT to be a full agonist, equipotent to acetylcholine.[2] However, this study did not provide a quantitative dissociation constant.

Note: The lack of subtype-selective binding affinity (Ki) and functional potency (EC50/IC50) data for M1-M5 receptors is a significant gap in the pharmacological profile of 5-MFT.

Experimental Protocols for Pharmacological Characterization

To provide a comprehensive understanding of how a compound like 5-MFT would be fully characterized, this section details the standard experimental protocols for determining binding affinity and functional activity at muscarinic receptors.

Radioligand Binding Assays for Determining Receptor Affinity

Radioligand binding assays are used to determine the affinity of a test compound for a specific receptor subtype.[3] This is typically achieved through competition binding experiments where the test compound's ability to displace a known radiolabeled ligand is measured.

Objective: To determine the equilibrium dissociation constant (Ki) of 5-MFT for each of the five human muscarinic receptor subtypes (M1-M5).

Materials:

-

Cell membranes prepared from cell lines stably expressing a single human muscarinic receptor subtype (e.g., CHO-K1 or HEK293 cells).

-

Radioligand: Typically [³H]-N-methylscopolamine ([³H]-NMS), a non-subtype-selective muscarinic antagonist.

-

Test compound: 5-MFT.

-

Non-specific binding control: A high concentration of a non-labeled antagonist (e.g., atropine).

-

Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4).

-

Glass fiber filters.

-

Scintillation fluid and a scintillation counter.

Methodology:

-

Membrane Preparation: Cells expressing the receptor of interest are harvested and homogenized in a cold lysis buffer. The cell membranes are then isolated by centrifugation.[4]

-

Assay Setup: In a 96-well plate, cell membranes are incubated with a fixed concentration of the radioligand ([³H]-NMS) and varying concentrations of the test compound (5-MFT).

-

Incubation: The plate is incubated at a specific temperature (e.g., 30°C) for a sufficient time to reach equilibrium.[4]

-

Filtration: The incubation is terminated by rapid filtration through glass fiber filters, which separates the receptor-bound radioligand from the free radioligand. The filters are then washed with ice-cold buffer to remove any non-specifically bound radioactivity.[4]

-

Quantification: The filters are placed in scintillation vials with scintillation fluid, and the amount of radioactivity is measured using a scintillation counter.

-

Data Analysis: The data are analyzed using non-linear regression to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

References

- 1. Apparent activity of 5-methylfurmethide at muscarinic receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Activities of 5-methylfurfuryltrimethylammonium iodide and related compounds at vascular endothelial muscarinic receptors of the rat aorta - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. In vitro muscarinic receptor radioligand-binding assays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. giffordbioscience.com [giffordbioscience.com]

Methylfurmethide Iodide: A Technical Overview for Researchers

For Immediate Release

This technical guide provides an in-depth overview of Methylfurmethide iodide, a significant compound for research in pharmacology and drug development. This document is intended for researchers, scientists, and professionals in the field, offering detailed information on its chemical properties, biological activity, and relevant experimental protocols.

Core Compound Information

This compound, a quaternary ammonium compound, is recognized for its activity as a muscarinic acetylcholine receptor agonist.

| Property | Value | Reference |

| CAS Number | 1197-60-0 | [] |

| Molecular Formula | C9H16INO | [] |

| Molecular Weight | 281.14 g/mol | [] |

| Synonyms | (5-Methyl-2-furyl)methyltrimethylammonium iodide, 5-Methylfurmethide, 5-Methylfurtrethonium iodide, Trimethyl(5-methylfurfuryl)ammonium Iodide | [] |

Biological Activity and Quantitative Data

This compound is a potent agonist of muscarinic acetylcholine receptors (mAChRs). A study investigating its activity at the muscarinic receptors of the guinea-pig ileal longitudinal muscle yielded the following quantitative parameters:

| Parameter | Value |

| Apparent ED50 | 2.75 ± 0.22 x 10-8 M |

| Dissociation Constant (KA) | 7.22 ± 0.15 x 10-7 M |

| Relative Affinity (vs. Acetylcholine) | 1.33 |

| Relative Intrinsic Efficacy (vs. Acetylcholine) | 1.54 |

Data sourced from a study on the ileal longitudinal muscle of the guinea-pig[2].

Experimental Protocols

Below is a generalized experimental protocol for a muscarinic receptor binding assay, a common application for a compound like this compound. This protocol is based on established methodologies for radioligand binding assays.

Protocol: Competitive Muscarinic Receptor Radioligand Binding Assay

Objective: To determine the binding affinity (Ki) of this compound for a specific muscarinic receptor subtype (e.g., M3).

Materials:

-

Cell membranes expressing the human M3 muscarinic receptor.

-

Radioligand: [3H]-N-methylscopolamine ([3H]-NMS) or another suitable muscarinic antagonist radioligand.

-

This compound (unlabeled competitor).

-

Assay Buffer: e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4.

-

Wash Buffer: Cold Assay Buffer.

-

96-well filter plates (e.g., glass fiber filters).

-

Scintillation cocktail.

-

Microplate scintillation counter.

Procedure:

-

Preparation of Reagents:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or water).

-

Prepare serial dilutions of this compound in Assay Buffer to create a range of competitor concentrations.

-

Prepare a solution of the radioligand in Assay Buffer at a concentration close to its Kd.

-

Thaw the cell membranes on ice and resuspend in Assay Buffer to a predetermined optimal concentration.

-

-

Assay Setup:

-

In a 96-well plate, add the following to each well:

-

Assay Buffer

-

Radioligand solution

-

Either vehicle (for total binding), a saturating concentration of a known muscarinic antagonist like atropine (for non-specific binding), or the serially diluted this compound.

-

Add the cell membrane suspension to initiate the binding reaction.

-

-

-

Incubation:

-

Incubate the plate at a controlled temperature (e.g., room temperature or 37°C) for a sufficient time to reach equilibrium.

-

-

Termination and Washing:

-

Terminate the binding reaction by rapid filtration through the filter plate using a vacuum manifold.

-

Quickly wash the filters with ice-cold Wash Buffer to remove unbound radioligand.

-

-

Detection:

-

Dry the filter plates.

-

Add scintillation cocktail to each well.

-

Measure the radioactivity in each well using a microplate scintillation counter.

-

-

Data Analysis:

-

Calculate the specific binding at each concentration of this compound by subtracting the non-specific binding from the total binding.

-

Plot the specific binding as a function of the logarithm of the competitor concentration.

-

Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis.

-

Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Signaling Pathway

As a muscarinic agonist, this compound is expected to activate signaling pathways coupled to muscarinic receptors. The M1, M3, and M5 receptor subtypes are primarily coupled to Gq/11 G-proteins. Activation of this pathway leads to the stimulation of phospholipase C (PLC), which in turn generates inositol trisphosphate (IP3) and diacylglycerol (DAG), ultimately leading to an increase in intracellular calcium and activation of protein kinase C (PKC).

Caption: Gq-protein coupled muscarinic receptor signaling pathway.

References

A Technical Guide to Parasympathomimetic Agents: Mechanisms, Quantification, and Experimental Protocols

An In-depth Review for Researchers, Scientists, and Drug Development Professionals

Abstract

Parasympathomimetic agents, also known as cholinomimetics, are a class of drugs that mimic the effects of the endogenous neurotransmitter acetylcholine (ACh).[1] These agents exert their effects by either directly activating cholinergic receptors (muscarinic and nicotinic) or by indirectly increasing the synaptic concentration of ACh through the inhibition of acetylcholinesterase (AChE), the enzyme responsible for its degradation.[2][3] This technical guide provides a comprehensive overview of parasympathomimetic agents, detailing their classification, mechanisms of action, and therapeutic applications. A key focus of this document is the presentation of quantitative data on drug-receptor interactions and enzyme inhibition, summarized in structured tables for comparative analysis. Furthermore, detailed experimental protocols for essential in vitro and in vivo assays are provided to aid researchers in the evaluation of novel parasympathomimetic compounds. Visualizations of key signaling pathways and experimental workflows are included to facilitate a deeper understanding of the core concepts.

Classification of Parasympathomimetic Agents

Parasympathomimetic drugs are broadly categorized into two main groups based on their mechanism of action: direct-acting and indirect-acting agents.[3]

1.1. Direct-Acting Parasympathomimetic Agents: These agents bind to and activate muscarinic or nicotinic cholinergic receptors, mimicking the action of acetylcholine.[1] They can be further subdivided into:

-

Choline Esters: Such as acetylcholine, methacholine, carbachol, and bethanechol.[4]

-

Plant Alkaloids: Including pilocarpine, muscarine, and nicotine.[4]

1.2. Indirect-Acting Parasympathomimetic Agents (Anticholinesterases): These agents increase the synaptic concentration of acetylcholine by inhibiting the enzyme acetylcholinesterase.[2] They are classified based on the nature of their interaction with the enzyme:

-

Reversible Inhibitors: These agents, which include edrophonium, neostigmine, and physostigmine, bind to acetylcholinesterase for a short period.

-

Irreversible Inhibitors: Organophosphates such as echothiophate and isoflurophate form a stable, covalent bond with the enzyme, leading to a long-lasting inhibition.

Mechanisms of Action and Signaling Pathways

The physiological effects of parasympathomimetic agents are mediated through the activation of cholinergic receptors, which are broadly classified into muscarinic and nicotinic receptors.[5]

2.1. Muscarinic Receptors: These are G-protein coupled receptors (GPCRs) that are predominantly found on the effector organs of the parasympathetic nervous system.[6] There are five subtypes of muscarinic receptors (M1-M5), each with distinct signaling pathways and tissue distributions.[7]

-

M1, M3, and M5 Receptors: These receptors couple to Gq/11 proteins, which activate phospholipase C (PLC).[8] PLC, in turn, hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium, while DAG activates protein kinase C, leading to a variety of cellular responses, including smooth muscle contraction and glandular secretion.[6][8]

-

M2 and M4 Receptors: These receptors are coupled to Gi/Go proteins, which inhibit adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP).[8] The βγ-subunits of these G-proteins can also directly activate potassium channels, causing hyperpolarization and a decrease in cellular excitability, which is notably observed in the heart, leading to a decrease in heart rate.[8]

2.2. Nicotinic Receptors: These are ligand-gated ion channels that are found at the neuromuscular junction, autonomic ganglia, and in the central nervous system.[5] Upon binding of acetylcholine or a nicotinic agonist, the channel opens, allowing the influx of sodium and calcium ions, leading to depolarization and excitation of the neuron or muscle cell.[9]

Signaling Pathway Diagrams

Caption: M1, M3, and M5 muscarinic receptor signaling pathway.

Caption: M2 and M4 muscarinic receptor signaling pathway.

Quantitative Data on Parasympathomimetic Agents

The efficacy and potency of parasympathomimetic agents are determined by their affinity for cholinergic receptors (Ki), their ability to elicit a functional response (EC50), and, for indirect-acting agents, their capacity to inhibit acetylcholinesterase (IC50).

Table 1: Binding Affinities (Ki) of Selected Direct-Acting Parasympathomimetic Agents for Muscarinic Receptor Subtypes

| Compound | M1 (Ki, nM) | M2 (Ki, nM) | M3 (Ki, nM) | M4 (Ki, nM) | M5 (Ki, nM) |

| Acetylcholine | 160 | 320 | 180 | 130 | 100 |

| Carbachol | 1,100 | 2,000 | 1,300 | 1,500 | 1,200 |

| Methacholine | 230 | 1,600 | 280 | 1,100 | 350 |

| Bethanechol | >10,000 | >10,000 | 1,600 | >10,000 | >10,000 |

| Pilocarpine | 32 | 400 | 25 | 200 | 40 |

| McN-A-343 | 46 | 1,100 | 1,300 | 37 | 1,500 |

Note: Ki values can vary depending on the experimental conditions, such as the radioligand and tissue preparation used.

Table 2: Functional Potencies (EC50) of Selected Direct-Acting Parasympathomimetic Agents

| Compound | Receptor/Tissue | Response | EC50 (nM) |

| Acetylcholine | Human Forearm Vasculature | Vasodilation | 537[10] |

| Methacholine | Human Forearm Vasculature | Vasodilation | 52[10] |

| Carbachol | Guinea-Pig Ileum | Cationic Current Activation | 7,600[4] |

| Carbachol | CHO-K1 cells (hM3) | Inositol Phosphate Accumulation | 1,260[11] |

| Carbachol | CHO-K1 cells (hM5) | Inositol Phosphate Accumulation | 15,800[11] |

Table 3: Inhibitory Potencies (IC50) of Selected Acetylcholinesterase Inhibitors

| Compound | Source of AChE | IC50 (µM) |

| Donepezil | Electric Eel | 0.057 |

| Galantamine | Electric Eel | 2.1 |

| Rivastigmine | Electric Eel | 0.4 |

| Physostigmine | Human Erythrocyte | 0.006 |

| Neostigmine | Human Erythrocyte | 0.025 |

| Edrophonium | Human Erythrocyte | 0.03 |

Note: IC50 values are dependent on the enzyme source and assay conditions.

Experimental Protocols

Detailed and reproducible experimental protocols are crucial for the accurate assessment of parasympathomimetic agents.

In Vitro Assays

4.1.1. Radioligand Binding Assay for Muscarinic Receptors

This protocol describes a method to determine the binding affinity (Ki) of a test compound for muscarinic receptor subtypes.

-

Materials:

-

Cell membranes expressing the desired muscarinic receptor subtype (e.g., from CHO or HEK293 cells).

-

Radioligand (e.g., [3H]N-methylscopolamine, [3H]QNB).

-

Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4).

-

Test compound and a non-specific binding control (e.g., atropine).

-

Glass fiber filters.

-

Scintillation cocktail and a scintillation counter.

-

-

Procedure:

-

Prepare serial dilutions of the test compound.

-

In a 96-well plate, add the cell membranes, radioligand at a concentration near its Kd, and either the test compound, buffer (for total binding), or a high concentration of atropine (for non-specific binding).

-

Incubate the plate at a specified temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).

-

Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.

-

Wash the filters with ice-cold assay buffer to remove unbound radioligand.

-

Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Determine the IC50 of the test compound from a concentration-response curve and calculate the Ki using the Cheng-Prusoff equation.

-

4.1.2. Acetylcholinesterase Inhibition Assay (Ellman's Method)

This colorimetric assay is used to determine the IC50 of acetylcholinesterase inhibitors.

-

Materials:

-

Acetylcholinesterase (e.g., from electric eel or human erythrocytes).

-

Substrate: Acetylthiocholine iodide (ATCI).

-

Chromogen: 5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB).

-

Assay buffer (e.g., 0.1 M phosphate buffer, pH 8.0).

-

Test compound.

-

96-well microplate and a microplate reader.

-

-

Procedure:

-

Prepare serial dilutions of the test compound.

-

In a 96-well plate, add the assay buffer, DTNB solution, and the test compound or buffer (for control).

-

Add the acetylcholinesterase solution to all wells except the blank.

-

Pre-incubate the plate for a short period (e.g., 10 minutes) at a controlled temperature (e.g., 37°C).

-

Initiate the reaction by adding the ATCI solution to all wells.

-

Immediately measure the absorbance at 412 nm at regular intervals for a set period (e.g., 5 minutes).

-

Calculate the rate of reaction (change in absorbance per minute).

-

Determine the percentage of inhibition for each concentration of the test compound.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.

-

Experimental Workflow Diagram

Caption: Workflow for an in vitro AChE inhibition assay.

In Vivo Models

4.2.1. Cystometry in Rats for Evaluation of Bladder Function

This model is used to assess the effects of parasympathomimetic agents on urinary bladder contractions, which is relevant for conditions like urinary retention.[12]

-

Procedure:

-

Anesthetize the rat and implant a catheter into the dome of the bladder.[8]

-

Exteriorize the catheter and allow the animal to recover from surgery.

-

For the experiment, place the conscious rat in a metabolic cage.[12]

-

Connect the bladder catheter to a pressure transducer and an infusion pump.[12]

-

Infuse saline into the bladder at a constant rate (e.g., 10 ml/hr).

-

Record the intravesical pressure and voided volume continuously.[5]

-

After a stabilization period, administer the test compound (e.g., subcutaneously or intravenously).

-

Analyze the cystometrogram for parameters such as bladder capacity, voiding pressure, and frequency of micturition.

-

4.2.2. Measurement of Salivary Secretion in a Mouse Model of Sjögren's Syndrome

This protocol is used to evaluate the efficacy of parasympathomimetic agents in treating xerostomia (dry mouth).[6]

-

Procedure:

-

Anesthetize the mouse.

-

Collect pre-weighed cotton balls and place them in the mouse's mouth for a defined period (e.g., 2 minutes) to absorb saliva.

-

Administer the parasympathomimetic agent (e.g., pilocarpine) systemically.[3]

-

At a specified time after drug administration, place new pre-weighed cotton balls in the mouth for another defined period.

-

Weigh the cotton balls immediately after collection to determine the amount of saliva secreted.

-

Compare the saliva production before and after drug administration.

-

4.2.3. Induction of Ocular Hypertension in Rabbits to Model Glaucoma

This model is used to test the intraocular pressure (IOP)-lowering effects of parasympathomimetic agents.[13]

-

Procedure:

-

Anesthetize the rabbit.

-

Induce ocular hypertension in one eye, for example, by injecting a viscoelastic substance or hypertonic saline into the anterior chamber.[13] The contralateral eye can serve as a control.

-

Measure the baseline IOP in both eyes using a tonometer.

-

Administer the test compound topically to the hypertensive eye.

-

Measure the IOP at regular intervals after drug administration.

-

Evaluate the extent and duration of the IOP reduction compared to the control eye and baseline values.

-

Conclusion

This technical guide has provided a detailed overview of parasympathomimetic agents, encompassing their classification, molecular mechanisms, and therapeutic relevance. The compilation of quantitative data in tabular format offers a valuable resource for the comparative analysis of these compounds. Furthermore, the inclusion of detailed experimental protocols for key in vitro and in vivo assays serves as a practical guide for researchers engaged in the discovery and development of novel cholinomimetic drugs. The graphical representations of signaling pathways and experimental workflows are intended to enhance the understanding of the complex biological processes involved. It is anticipated that this comprehensive resource will be of significant utility to researchers, scientists, and drug development professionals in the field of cholinergic pharmacology.

References

- 1. researchgate.net [researchgate.net]

- 2. Protocols for Experimental Sjögren's Syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. m.youtube.com [m.youtube.com]

- 4. Muscarinic receptor subtypes controlling the cationic current in guinea-pig ileal smooth muscle - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The Use of Cystometry in Small Rodents: A Study of Bladder Chemosensation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Video: A Method for the Measurement of Salivary Gland Function in Mice [jove.com]

- 7. Muscarinic Agonists - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. Single-fill cystometry at varying bladder infusion rates in urethane anesthetized rats [protocols.io]

- 9. Best Practices for Cystometric Evaluation of Lower Urinary Tract Function in Muriform Rodents - PMC [pmc.ncbi.nlm.nih.gov]

- 10. In vivo characterization of vasodilating muscarinic-receptor subtypes in humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Comparative pharmacology of recombinant human M3 and M5 muscarinic receptors expressed in CHO-K1 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Cystometry experiments [bio-protocol.org]

- 13. View of Modeling experimental glaucoma for screening studies of antiglaucomatous activity | Research Results in Pharmacology [rrpharmacology.ru]

In Vitro Acetylcholine Receptor Binding: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the core methodologies used to study the binding of ligands to acetylcholine receptors (AChRs) in vitro. This document details experimental protocols for key binding assays, presents quantitative binding data for various ligands, and illustrates the associated signaling pathways.

Introduction to Acetylcholine Receptors

Acetylcholine receptors are integral membrane proteins that respond to the neurotransmitter acetylcholine. They are broadly classified into two superfamilies: nicotinic acetylcholine receptors (nAChRs) and muscarinic acetylcholine receptors (mAChRs). nAChRs are ligand-gated ion channels that mediate fast synaptic transmission, while mAChRs are G-protein coupled receptors (GPCRs) that modulate slower, more prolonged cellular responses. The study of ligand binding to these receptors is crucial for understanding their physiological roles and for the development of novel therapeutics targeting a wide range of disorders, including Alzheimer's disease, Parkinson's disease, schizophrenia, and myasthenia gravis.[1]

Key In Vitro Binding Assays

Several in vitro techniques are routinely employed to characterize the interaction of compounds with acetylcholine receptors. These assays can determine the affinity, kinetics, and specificity of ligand binding.

Radioligand Binding Assays

Radioligand binding assays are a highly sensitive and robust method for quantifying receptor-ligand interactions. These assays involve the use of a radioactively labeled ligand (radioligand) that binds to the receptor of interest. The amount of bound radioligand is measured to determine receptor density (Bmax) and ligand affinity (Kd). Competition binding assays, a common variation, are used to determine the affinity (Ki) of unlabeled test compounds by measuring their ability to displace a known radioligand.

Experimental Protocol: Radioligand Competition Binding Assay for nAChRs

This protocol describes a competition binding assay to determine the inhibitory potency (IC₅₀) of a test compound for a specific nAChR subtype using a radiolabeled antagonist.[2]

Materials:

-

Receptor Source: Membranes prepared from tissues or cell lines expressing the nAChR subtype of interest (e.g., HEK293 or CHO cells stably expressing the desired subunits).[3][4]

-

Radioligand: A tritiated ([³H]) or iodinated ([¹²⁵I]) nAChR antagonist (e.g., [³H]-Epibatidine for α4β2 nAChRs).[3]

-

Test Compound: The unlabeled compound for which the binding affinity is to be determined.

-

Non-specific Binding Control: A high concentration of a known nAChR ligand (e.g., nicotine or unlabeled epibatidine) to determine the amount of non-specific binding of the radioligand.

-

Assay Buffer: e.g., 50 mM Tris-HCl, pH 7.4.[2]

-

Wash Buffer: Cold Assay Buffer.[2]

-

96-well microplates.

-

Glass fiber filters (e.g., Whatman GF/B), pre-soaked in a solution like 0.5% polyethylenimine (PEI) to reduce non-specific binding.

-

Cell harvester.

-

Scintillation vials and scintillation cocktail.

-

Liquid scintillation counter.

Procedure:

-

Membrane Preparation:

-

Homogenize the cells or tissue expressing the receptor in ice-cold Assay Buffer.[2]

-

Centrifuge the homogenate at a low speed (e.g., 1,000 x g for 10 minutes) to remove nuclei and large cellular debris.[2]

-

Centrifuge the resulting supernatant at a high speed (e.g., 40,000 x g for 30 minutes) to pellet the membranes.[2]

-

Wash the membrane pellet by resuspending it in fresh, cold Assay Buffer and repeating the high-speed centrifugation step.[2]

-

Resuspend the final membrane pellet in Assay Buffer to a desired protein concentration (e.g., 1 mg/mL), which should be determined and optimized for the specific assay. Aliquot and store at -80°C until use.[2]

-

-

Assay Setup (in a 96-well plate, performed in triplicate):

-

Total Binding Wells: Add Assay Buffer, a fixed concentration of radioligand (typically at or near its Kd), and the membrane preparation.

-

Non-specific Binding Wells: Add a saturating concentration of the non-specific binding control, the same fixed concentration of radioligand, and the membrane preparation.[2]

-

Competition Binding Wells: Add a range of concentrations of the test compound, the fixed concentration of radioligand, and the membrane preparation. A typical concentration range would be from 10⁻¹⁰ M to 10⁻⁴ M.[2]

-

-

Incubation:

-

Incubate the plate at a controlled temperature (e.g., room temperature or 37°C) for a sufficient duration to allow the binding reaction to reach equilibrium (e.g., 60-120 minutes).[2]

-

-

Filtration and Washing:

-

Rapidly terminate the binding reaction by filtering the contents of each well through the glass fiber filters using a cell harvester. This separates the bound radioligand (captured on the filter with the membranes) from the unbound radioligand.[2]

-

Wash the filters multiple times with ice-cold Wash Buffer to remove any remaining unbound radioligand.[2]

-

-

Quantification:

-

Place the filters into scintillation vials.

-

Add scintillation cocktail to each vial and allow them to equilibrate.

-

Measure the radioactivity (in counts per minute, CPM) in each vial using a liquid scintillation counter.[2]

-

-

Data Analysis:

-

Specific Binding: Calculate specific binding by subtracting the average CPM from the non-specific binding wells from the average CPM of the total binding wells.

-

Competition Curve: Plot the percentage of specific binding as a function of the logarithm of the test compound concentration.

-

IC₅₀ Determination: Fit the competition curve using a non-linear regression model (e.g., a sigmoidal dose-response curve) to determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (the IC₅₀ value).

-

Ki Calculation: Convert the IC₅₀ value to the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand used and Kd is the dissociation constant of the radioligand for the receptor.

-

Fluorescence-Based Assays

Fluorescence-based assays offer a non-radioactive alternative for studying receptor-ligand interactions and are well-suited for high-throughput screening (HTS). Fluorescence Polarization (FP) is a commonly used technique in this category.

Experimental Protocol: Fluorescence Polarization Competition Assay for mAChRs

This protocol outlines a competitive binding assay using FP to determine the affinity of unlabeled test compounds for a GPCR like a muscarinic acetylcholine receptor.[5]

Materials:

-

Receptor Source: Solubilized membrane preparations or purified receptors from a suitable expression system (e.g., HEK293, CHO, or Sf9 cells).

-

Fluorescent Ligand (Tracer): A fluorescently labeled ligand with known affinity for the target receptor.

-

Test Compound: The unlabeled compound to be evaluated.

-

Assay Buffer: A buffer that maintains the stability and functionality of the receptor and ligands.

-

Black, low-binding 96- or 384-well microplates.

-

A fluorescence plate reader capable of measuring fluorescence polarization.

Procedure:

-

Reagent Preparation:

-

Prepare serial dilutions of the test compound in Assay Buffer.

-

Prepare solutions of the receptor and the fluorescent ligand in Assay Buffer at concentrations optimized for the assay. The concentration of the fluorescent ligand should ideally be below its Kd value.

-

-

Assay Setup (in a microplate):

-

Reference Wells (Low Polarization): Add Assay Buffer and the fluorescent ligand.

-

Reference Wells (High Polarization): Add Assay Buffer, the fluorescent ligand, and the receptor.

-

Competition Wells: Add the fluorescent ligand, the receptor, and the serially diluted test compound.

-

-

Incubation:

-

Incubate the plate at a controlled temperature for a predetermined time to allow the binding reaction to reach equilibrium. The plate should be protected from light during incubation.

-

-

Measurement:

-

Measure the fluorescence polarization (in millipolarization units, mP) of each well using a plate reader. The reader excites the sample with polarized light and measures the emitted light in planes parallel and perpendicular to the excitation plane.

-

-

Data Analysis:

-

The fluorescence polarization values will decrease as the unlabeled test compound displaces the fluorescent ligand from the receptor, causing the fluorescent ligand to tumble more rapidly in solution.

-

Plot the change in fluorescence polarization as a function of the logarithm of the test compound concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

-

Calculate the Ki value using the Cheng-Prusoff equation, similar to the radioligand binding assay analysis.

-

Surface Plasmon Resonance (SPR)